5-nitro-2-(4-piperidinyloxy)Pyridine
Overview
Description
5-nitro-2-(4-piperidinyloxy)pyridine is an organic compound with the molecular formula C10H13N3O3. It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a piperidinyloxy group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(4-piperidinyloxy)pyridine typically involves the nitration of 2-(4-piperidinyloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(4-piperidinyloxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-amino-2-(4-piperidinyloxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-2-(4-piperidinyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-nitro-2-(4-piperidinyloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidinyloxy group may enhance the compound’s ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-(4-morpholinyl)pyridine
- 5-nitro-2-(4-pyrrolidinyloxy)pyridine
- 5-nitro-2-(4-piperazinyl)pyridine
Uniqueness
5-nitro-2-(4-piperidinyloxy)pyridine is unique due to the presence of the piperidinyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
5-Nitro-2-(4-piperidinyloxy)pyridine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its nitro group and piperidine moiety attached to a pyridine ring. Its chemical formula is , and it has a molecular weight of 224.22 g/mol. The presence of the nitro group enhances its electrophilic character, which may play a significant role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects have revealed activity against cancer cell lines, suggesting a role in cancer therapy.
Research Findings
A variety of studies have explored the biological activity of this compound. Below are some key findings:
Case Studies
-
Case Study on Antimicrobial Activity :
In a laboratory setting, this compound was tested against clinical isolates of bacteria. The results indicated that the compound inhibited growth effectively, particularly against antibiotic-resistant strains. -
Case Study on Anti-inflammatory Effects :
A study involving animal models demonstrated that administration of the compound reduced paw edema significantly compared to control groups, supporting its potential use in treating inflammatory conditions. -
Case Study on Cancer Cell Lines :
In vitro studies showed that treatment with this compound led to apoptosis in cancer cell lines, with increased markers for programmed cell death observed through flow cytometry analysis.
Properties
IUPAC Name |
5-nitro-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDFIZFGOCWEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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